4-(4-Aminobenzoyl)piperazin-2-one
Description
Significance of Piperazin-2-one (B30754) Scaffolds in Contemporary Chemical Biology and Medicinal Chemistry
The piperazin-2-one motif is a six-membered lactam containing two nitrogen atoms and is recognized as a "privileged scaffold" in medicinal chemistry. dicp.ac.cnresearchgate.nettandfonline.com This designation stems from its frequent appearance in bioactive compounds and its ability to serve as a versatile framework for the development of new therapeutic agents. researchgate.nettandfonline.com The structural rigidity, hydrogen-bonding capabilities, and adaptability for functionalization make the piperazin-2-one core a valuable building block in drug discovery. nih.gov
Piperazine (B1678402) and its derivatives, including piperazin-2-ones, are integral to a wide array of pharmacologically active molecules. nih.govwikipedia.orgnih.gov These scaffolds are found in drugs with applications as anticancer, antipsychotic, anxiolytic, and anthelmintic agents. wikipedia.orgjetir.org The two nitrogen atoms within the piperazine ring can be readily modified, allowing for the fine-tuning of a compound's physicochemical properties, such as solubility and bioavailability, as well as its pharmacodynamic profile, including target affinity and specificity. tandfonline.comnih.gov
The inherent properties of the piperazine ring, such as its ability to form multiple interactions with biological targets, contribute to its prevalence in drug design. researchgate.net Research has demonstrated that derivatives of piperazin-2-one exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines and the ability to act as enzyme inhibitors. nih.govbohrium.com For instance, certain piperazin-2-one derivatives have been investigated as selective late sodium current inhibitors for potential application in cardiac arrhythmias. nih.govacs.org
Evolution of Aminobenzoyl Moieties in Bioactive Compound Design
The aminobenzoyl moiety is another critical pharmacophore that has been extensively utilized in the design of bioactive compounds. This structural unit consists of a benzene (B151609) ring substituted with both an amino group and a benzoyl group. The presence of these functional groups allows for a variety of intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, which are crucial for the binding of a molecule to its biological target. ontosight.ai
The aminobenzoyl group is a key component in a number of therapeutic agents and is often investigated for its role in enzyme inhibition. nih.gov For example, N-(4-aminobenzoyl)-l-glutamic acid has been conjugated with other heterocyclic systems to create inhibitors of dihydrofolate reductase (DHFR), a key enzyme in malaria parasites. nih.govnih.gov The aminobenzoyl portion of these molecules often plays a significant role in their binding to the active site of the enzyme.
Furthermore, the aminobenzoyl scaffold serves as a versatile building block in the synthesis of more complex pharmaceutical compounds. Its chemical reactivity allows for modifications that can lead to the development of new therapeutic agents for a range of conditions, including cancer and central nervous system disorders. rsc.org The exploration of structure-activity relationships (SAR) in compounds containing the aminobenzoyl moiety is an ongoing area of research aimed at optimizing their biological activity. rsc.orggoogle.comgardp.org
Research Trajectory and Scholarly Importance of 4-(4-Aminobenzoyl)piperazin-2-one
The specific compound, this compound, with the CAS Number 926221-91-2 and molecular formula C11H13N3O2, has been a subject of scientific investigation, particularly in the field of materials science. bldpharm.com Research has explored the synthesis of this compound and its derivatives for applications such as corrosion inhibition.
In one study, a derivative, [4-(4-aminobenzoyl)-piperazin-1-yl)] furan-2-yl) methanone (B1245722) (4-4-ABPFM), was synthesized and characterized. researchgate.netresearchgate.net This research demonstrated the potential of this molecule to act as a corrosion inhibitor for mild steel in acidic environments. researchgate.netbohrium.comresearchgate.net The study highlighted the role of the compound's aromatic rings, heteroatoms, and π-electron systems in its inhibitive properties. researchgate.net The synthesis of such derivatives often involves multi-step reactions, including the formation of amide bonds. researchgate.net
The scholarly importance of this compound lies in its potential as a foundational structure for the development of new functional molecules. Its synthesis and the investigation of its properties contribute to the broader understanding of how the combination of the piperazin-2-one scaffold and the aminobenzoyl moiety can lead to materials with specific and useful characteristics.
| Property | Value |
|---|---|
| CAS Number | 926221-91-2 bldpharm.com |
| Molecular Formula | C11H13N3O2 bldpharm.com |
| Molecular Weight | 219.24 bldpharm.com |
Overview of Current Academic Endeavors Involving this compound Derivatives
Current academic research continues to explore the potential of derivatives of this compound in various scientific domains. These investigations often focus on synthesizing new analogs and evaluating their biological activities or material properties.
One area of active research is the development of novel therapeutic agents. For instance, derivatives incorporating the 4-benzoylpiperazine structure have been synthesized and evaluated as inhibitors of HIV-1 attachment, as potential selective serotonin (B10506) reuptake inhibitors (SSRIs), and for their positive inotropic activity in the cardiovascular system. mdpi.comacs.orgnih.gov Other studies have explored the synthesis of 3-(2-(4-benzoylpiperazin-1-yl) ethylimino) indolin-2-one derivatives as acetylcholinesterase inhibitors for potential application in Alzheimer's disease. brieflands.com
In the realm of oncology, the 4-benzoylpiperazine moiety has been incorporated into molecules designed as inhibitors of various kinases, which are critical targets in cancer therapy. ontosight.ai Furthermore, the synthesis of novel 1,4-disubstituted piperazin-2-ones has led to the discovery of selective late sodium current inhibitors with potential applications in treating cardiac arrhythmias. nih.govacs.org
The versatility of the this compound framework is also being leveraged in material science. As previously mentioned, derivatives have been synthesized and shown to be effective corrosion inhibitors. researchgate.netresearchgate.netbohrium.com These studies often involve both experimental work and theoretical calculations to understand the mechanism of action. researchgate.netresearchgate.net
| Research Area | Example Application | Key Structural Moiety |
|---|---|---|
| Antiviral | HIV-1 Attachment Inhibition acs.org | 4-Benzoylpiperazine |
| Neuropharmacology | Acetylcholinesterase Inhibition brieflands.com | 4-Benzoylpiperazine |
| Cardiovascular | Late Sodium Current Inhibition nih.govacs.org | 1,4-Disubstituted piperazin-2-one |
| Materials Science | Corrosion Inhibition researchgate.netresearchgate.netbohrium.com | [4-(4-aminobenzoyl)-piperazin-1-yl)] furan-2-yl) methanone |
Structure
3D Structure
Properties
IUPAC Name |
4-(4-aminobenzoyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-9-3-1-8(2-4-9)11(16)14-6-5-13-10(15)7-14/h1-4H,5-7,12H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVZZAPZJLFASQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Derivatization of 4 4 Aminobenzoyl Piperazin 2 One
Strategic Synthesis Routes to 4-(4-Aminobenzoyl)piperazin-2-one
The construction of this compound can be achieved through various synthetic pathways, each offering strategic advantages in terms of efficiency, regioselectivity, and access to precursors.
Multi-Step Approaches from Precursor Molecules
A common and effective strategy for synthesizing this compound involves a multi-step sequence that typically begins with a protected piperazin-2-one (B30754) or a suitable precursor, followed by acylation and a final functional group transformation. A representative approach involves the acylation of a piperazine (B1678402) derivative with an activated p-nitrobenzoic acid, followed by the reduction of the nitro group to the target primary amine.
For instance, a general synthesis can be envisioned starting from a protected piperazine, such as tert-butyl piperazine-1-carboxylate. This precursor is first acylated with 4-nitrobenzoyl chloride in the presence of a base like potassium carbonate. The resulting nitro-substituted intermediate is then subjected to reduction. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney nickel is a standard method for converting the nitro group to an amine. google.com Alternatively, chemical reducing agents such as tin(II) chloride (SnCl2) can be employed to achieve this transformation. researchgate.net This final step yields the desired 4-(4-aminobenzoyl)piperazine derivative. google.com
Table 1: Example of a Multi-Step Synthesis Pathway
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1. Acylation | tert-Butyl piperazine-1-carboxylate, 4-Nitrobenzoyl chloride | K₂CO₃, 1,4-dioxane, 110°C | tert-Butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate |
| 2. Reduction | tert-Butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate | H₂, Pd/C or Raney Ni | tert-Butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate |
| 3. Deprotection | tert-Butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | Trifluoroacetic acid (TFA) | This compound* |
*Final deprotection step is hypothetical to reach the target compound but follows standard procedures.
Nucleophilic Acylation Strategies for Piperazine Ring Formation
The formation of the piperazin-2-one ring itself can be accomplished through various cyclization strategies. One-pot methodologies are particularly attractive for their efficiency. A notable approach is the domino ring-opening cyclization (DROC) process. acs.org This method can start from simple commercial aldehydes and involves a sequence of reactions, including a Knoevenagel condensation, asymmetric epoxidation, and the final DROC step. acs.org In the final step, a diamine, such as 1,2-ethylenediamine, acts as a nucleophile, attacking the epoxide and subsequently cyclizing to form the piperazin-2-one ring in a single pot. acs.org
The direct acylation of a pre-formed piperazin-2-one at the N4 position is also a primary strategy. This nucleophilic attack on an acylating agent, such as 4-nitrobenzoyl chloride, is a key bond-forming reaction. The reaction is typically performed in a polar aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) with a base, such as triethylamine (B128534), to neutralize the HCl byproduct. Careful control of stoichiometry and temperature (e.g., 0°C) is crucial to prevent side reactions like di-acylation.
Regioselective Synthesis of Piperazin-2-one Derivatives
Achieving regioselectivity is critical when working with piperazin-2-one, which has two distinct nitrogen atoms (N1 and N4). The N4 position is generally more reactive, which facilitates the regioselective synthesis of N4-substituted derivatives like the target compound. However, specific methodologies have been developed to selectively functionalize either nitrogen.
Modified Jocic-type reactions, for example, can transform enantiomerically-enriched trichloromethyl-containing alcohols into 1-substituted piperazinones with high regioselectivity and retention of stereochemistry. rsc.org Furthermore, stepwise functionalization of the piperazin-2-one core allows for the generation of molecular diversity. csic.es By employing protecting group strategies, one nitrogen can be masked while the other is functionalized, followed by deprotection and subsequent reaction at the newly available site. This controlled, stepwise approach is fundamental for creating specifically substituted piperazin-2-one derivatives.
Chemical Transformations and Analog Library Generation of this compound Derivatives
The core structure of this compound serves as a versatile template for generating extensive analog libraries through various chemical modifications.
Functional Group Interconversions and Modification of Aminobenzoyl Moiety
The aminobenzoyl moiety presents numerous opportunities for chemical derivatization through functional group interconversions. wikipedia.org The primary amino group is a versatile handle for a wide range of reactions.
Acylation and Sulfonylation: The amine can be readily acylated with various acid chlorides or activated carboxylic acids, or sulfonylated with sulfonyl chlorides, to produce a library of amides and sulfonamides. nih.gov
Alkylation: Nucleophilic substitution reactions can be performed to introduce alkyl groups onto the nitrogen atom.
Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a range of substituents, including halogens (Sandmeyer reaction), hydroxyl groups, and others.
Oxidation: The amino group can be oxidized to a nitro group using appropriate oxidizing agents.
Schiff Base Formation: Condensation with aldehydes or ketones yields Schiff bases (imines), which can be further reduced to secondary amines. nih.gov
The carboxylic acid functionality (in the benzoyl portion) also allows for transformations such as esterification or conversion to amides by coupling with different amines. nih.gov
Table 2: Examples of Functional Group Interconversions of the Aminobenzoyl Moiety
| Reaction Type | Starting Group | Reagents | Resulting Group/Product | Reference |
|---|---|---|---|---|
| Acylation | -NH₂ | R-COCl, Base | -NH-CO-R (Amide) | nih.gov |
| Schiff Base Formation | -NH₂ | R-CHO | -N=CH-R (Imine) | nih.gov |
| Oxidation | -NH₂ | H₂O₂ or KMnO₄ | -NO₂ | nih.gov |
| Esterification | -COOH* | R-OH, Acid catalyst | -COOR (Ester) | nih.gov |
*Refers to transformations on the related p-aminobenzoic acid.
Substituent Variation on the Piperazin-2-one Core
Beyond the aminobenzoyl group, the piperazin-2-one ring itself can be modified to explore the structure-activity relationship (SAR). Substituents can be introduced at the N1 nitrogen and the C3, C5, and C6 carbon atoms of the heterocyclic ring. organic-chemistry.org
N1-Alkylation/Arylation: The secondary amine at the N1 position can be alkylated using alkyl halides or via reductive amination. nih.gov It can also be arylated using methods like the Buchwald-Hartwig amination. nih.gov
Carbon Substitution: Introducing substituents onto the carbon backbone of the piperazin-2-one ring often requires building the ring from appropriately substituted precursors. For example, using substituted 1,2-diamines in cyclization reactions can lead to C3-substituted piperazin-2-ones. acs.org Syntheses starting from amino acid-derived precursors can yield chiral, substituted piperazinones at various positions. organic-chemistry.org For instance, complex derivatives have been synthesized with phenethyl groups at the C6 position and various benzyl (B1604629) groups at the N1 position, demonstrating the high degree of possible substitution. nih.gov
These modifications allow for fine-tuning of the molecule's steric and electronic properties, which can significantly impact its biological activity and pharmacokinetic profile.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,2-ethylenediamine |
| This compound |
| 4-aminobenzoic acid |
| 4-nitrobenzoic acid |
| 4-nitrobenzoyl chloride |
| Raney nickel |
| tert-Butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate |
| tert-butyl piperazine-1-carboxylate |
| Tin(II) chloride |
Molecular Hybridization Strategies Incorporating this compound
Molecular hybridization is an innovative drug design strategy that involves combining two or more pharmacophores—structural units with known biological activity—into a single, new chemical entity. unipa.itresearchgate.net The goal is to create hybrid molecules with potentially enhanced activity, improved selectivity, or a novel mechanism of action by leveraging the properties of the constituent parts. unipa.itacs.org The this compound scaffold is a prime candidate for such strategies, offering distinct points for chemical modification. The piperazin-2-one ring acts as a conformationally constrained peptidomimetic, capable of mimicking inverse γ-turns in peptides, while the aminobenzoyl moiety provides a versatile handle for further functionalization. nih.gov
Researchers have explored incorporating the core elements of this compound into larger, hybrid structures. These strategies often involve linking the piperazine, piperazin-2-one, or aminobenzoyl motifs with other biologically active heterocyclic systems like quinoline, pyrazole, or s-triazine. unipa.itrsc.orgmdpi.com
Examples of Hybridization Strategies:
Quinoline-Piperazine Hybrids: A study focused on developing new antibacterial agents combined the quinoline, piperazinyl, and benzoylamino moieties. unipa.it This approach aimed to synergize the known antimicrobial properties of these individual frameworks. The resulting 4-(4-benzoylpiperazin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile derivatives were synthesized and evaluated, with some showing potent and selective activity against Staphylococcus aureus. unipa.it
s-Triazine-Based Hybrids: The 1,3,5-triazine (B166579) (s-triazine) scaffold is known for its synthetic versatility, allowing for sequential substitution at its 2, 4, and 6 positions. mdpi.com This feature has been exploited to link triazines with other heterocycles, including piperazine, to create complex hybrids. These s-triazine-based hybrids have been investigated for a range of biological activities. rsc.orgmdpi.com
Phenanthrene-Based Tylophorine Analogs: In the search for cytotoxic agents, piperazine derivatives have been connected to a core tricyclic phenanthrene (B1679779) structure. nih.gov These complex hybrids, designed as analogs of natural products like tylophorine, demonstrate how the piperazine moiety can serve as a critical linker and structural component in multifaceted molecules. nih.gov
The rationale behind these hybridization approaches is that the resulting molecule may interact with multiple biological targets or bind to a single target with higher affinity and specificity. acs.org The piperazine or piperazin-2-one ring often improves the pharmacokinetic properties of the final compound. mdpi.com
Table 1: Examples of Molecular Hybridization Incorporating Piperazine/Benzoyl Moieties
| Hybrid Class | Constituent Pharmacophores | Target Application | Reference |
|---|---|---|---|
| Quinoline-Piperazine-Benzoyl | Quinoline, Piperazine, Benzoyl | Antibacterial | unipa.it |
| Phenanthrene-Piperidine | Phenanthrene, Piperidine (related heterocycle) | Anticancer | nih.gov |
| Imidazo[1,5-a]pyridine-Piperazine-PBD | Imidazo[1,5-a]pyridine, Piperazine, Pyrrolobenzodiazepine (PBD) | Anticancer | mdpi.com |
| Pyrazole-Isoxazoline | Pyrazole, Isoxazoline | Antimicrobial | acs.org |
Mechanistic Principles Governing Synthesis of this compound Analogs
The synthesis of this compound and its analogs relies on fundamental organic reactions. The core structure is typically assembled through a combination of amide bond formation and cyclization reactions.
A primary synthetic route involves the acylation of a pre-formed piperazin-2-one ring. This is commonly achieved by reacting piperazin-2-one with an activated derivative of 4-aminobenzoic acid, such as 4-nitrobenzoyl chloride, followed by reduction of the nitro group. A variation involves using 4-aminobenzoyl chloride directly, often with a base like triethylamine to neutralize the HCl byproduct.
Alternatively, the piperazin-2-one ring itself can be constructed through various cyclization strategies. Key mechanistic principles include:
Intramolecular Cyclization: One common approach starts with an N-substituted ethylenediamine (B42938) derivative. For instance, reacting an N-acylated ethylenediamine with a suitable two-carbon electrophile can lead to ring closure to form the piperazin-2-one.
Domino Ring-Opening Cyclization (DROC): A one-pot method has been developed involving a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization sequence. acs.orgacs.org This process starts from commercially available aldehydes and provides access to chiral 3-substituted piperazin-2-ones with high enantioselectivity. The mechanism involves the initial formation of an epoxide, which is then opened by a 1,2-diamine, followed by an intramolecular cyclization to yield the piperazin-2-one ring. acs.orgacs.org
Jocic-Type Reactions: Enantiomerically-enriched trichloromethyl-containing alcohols can be converted regioselectively into 1-substituted piperazin-2-ones through modified Jocic reactions. rsc.org This method proceeds with little to no loss of stereochemical integrity, making it valuable for asymmetric synthesis. rsc.org
Aza-Michael Addition: Chiral 2-substituted piperazines can be synthesized via an aza-Michael addition between a protected chiral 1,2-diamine and an in-situ generated vinyl sulfonium (B1226848) salt. researchgate.net While this yields a piperazine, similar principles can be adapted for piperazin-2-one synthesis.
Palladium-Catalyzed Cyclization: A modular synthesis of highly substituted piperazines has been achieved through a palladium-catalyzed cyclization that couples a propargyl unit with various diamine components. organic-chemistry.org This highlights the utility of transition metal catalysis in forming the core heterocyclic ring.
The derivatization of the resulting piperazin-2-one scaffold is also crucial. The amino group on the benzoyl ring can be readily modified through reactions like alkylation or further acylation to create a diverse library of analogs. google.com Similarly, the nitrogen atoms of the piperazine ring, if unprotected, offer sites for further functionalization. nih.gov
Methodological Considerations for Scalable Synthesis of Piperazin-2-one Building Blocks
Transitioning from laboratory-scale synthesis to large-scale production of piperazin-2-one building blocks presents several challenges, including cost, efficiency, safety, and stereochemical control. Several methodological considerations are crucial for developing practical and scalable routes.
One-Pot and Telescoped Reactions: Combining multiple synthetic steps into a single operation (one-pot) or a sequence where intermediates are not isolated (telescoping) is highly desirable for industrial applications. acs.org This minimizes waste, reduces costs, and saves time. The DROC sequence for synthesizing 3-aryl/alkyl piperazin-2-ones is an excellent example of a telescoped catalytic process that avoids the purification of intermediates. acs.orgacs.org
Use of Available Chiral Precursors: Starting from commercially available and optically active materials, such as (2S)-piperazine-2-carboxylic acid, provides an efficient and scalable entry into differentially protected chiral piperazine building blocks. nih.gov This "chiral pool" approach avoids the need for challenging asymmetric syntheses or chiral resolutions at later stages.
Catalytic Asymmetric Methods: While chiral pool methods are useful, catalytic asymmetric synthesis offers greater flexibility. The development of robust catalysts, such as quinine-derived ureas for DROC processes or iridium or palladium catalysts for asymmetric hydrogenation of unsaturated piperazin-2-ones, is key to accessing a wide range of enantiomerically pure products. acs.orgacs.org
Process Optimization: Scaling up requires careful optimization of reaction conditions. This includes the choice of solvents, reaction temperature, and concentration. For instance, in the Pd-catalyzed amination to form arylpiperazines, using piperazine itself as the solvent can lead to a more cost-effective and environmentally friendly process. organic-chemistry.org
Table 2: Comparison of Synthetic Methodologies for Piperazin-2-one Scaffolds
| Methodology | Key Features | Advantages for Scalability | Challenges | Reference |
|---|---|---|---|---|
| One-Pot DROC Sequence | Knoevenagel/epoxidation/cyclization from simple aldehydes. | High efficiency, avoids intermediate purification, catalytic. | Requires careful control of multiple reaction steps in one pot. | acs.orgacs.org |
| Chiral Pool Synthesis | Starts from commercially available chiral materials (e.g., amino acids). | Readily available starting materials, established stereochemistry. | Limited to the structural diversity of the available chiral pool. | nih.gov |
| Asymmetric Allylic Alkylation | Transition-metal catalyzed alkylation of piperazin-2-one enolates. | Catalytic enantiocontrol, access to α-tertiary centers. | May require specialized ligands and anhydrous conditions. | nih.gov |
| Modified Jocic Reaction | Uses N-substituted diamines and trichloromethyl carbinols. | Good regioselectivity and stereochemical transfer. | Stoichiometric reagents may be less ideal than catalytic methods. | rsc.org |
Ultimately, the development of an efficient and scalable synthesis for piperazin-2-one building blocks is critical for their application in drug discovery and development, enabling the production of sufficient quantities of material for extensive biological evaluation.
Molecular Structure Activity Relationship Sar Elucidation of 4 4 Aminobenzoyl Piperazin 2 One Derivatives
Correlative Analysis between Structural Features and Biological Functionalitynih.govmdpi.commdpi.comthieme-connect.com
Role of the Aminobenzoyl Substituent in Modulating Biological Activityresearchgate.netresearchgate.netontosight.ai
The 4-aminobenzoyl group is a critical pharmacophore that significantly influences the biological activity of these derivatives. The benzoyl portion provides a rigid scaffold that can engage in aromatic or hydrophobic interactions within the target's binding site. The amino group, typically at the para position, is a key hydrogen bond donor and can also act as a basic center, influencing the molecule's ionization state and solubility.
Influence of Piperazin-2-one (B30754) Ring Conformation and Substitution Patternsthieme-connect.comacs.org
The piperazin-2-one ring serves as the central scaffold, and its conformational properties are pivotal for biological activity. As a constrained cyclic dipeptide analogue, the piperazin-2-one ring restricts the molecule's conformational flexibility compared to a more flexible piperazine (B1678402) ring. nih.gov This pre-organization can lead to a lower entropic penalty upon binding to a target, potentially increasing affinity. The ring can adopt different conformations, such as chair and boat forms, which dictates the three-dimensional arrangement of the substituents and their ability to interact with a receptor's binding pocket. researchgate.net
Contribution of Peripheral Moieties to Target Affinity and Selectivitythieme-connect.comresearchgate.netacs.org
Peripheral moieties, which are substituents attached to the piperazine nitrogen atom not acylated by the aminobenzoyl group, are key for fine-tuning the pharmacological profile. These groups significantly contribute to the molecule's target affinity and selectivity. researchgate.net By varying these peripheral groups, medicinal chemists can modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability. acs.orgresearchgate.net
Impact of Substituent Electronic and Steric Properties on Molecular Efficacymdpi.comresearchgate.net
The electronic and steric properties of substituents on the 4-(4-aminobenzoyl)piperazin-2-one scaffold are fundamental to its molecular efficacy. These properties directly influence how the molecule interacts with its biological target.
Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the aromatic rings of the molecule can significantly alter its biological activity. mdpi.comacs.org EWGs like fluoro (F), chloro (Cl), or trifluoromethyl (CF3) can enhance binding affinity by modifying the charge distribution or participating in specific interactions like halogen bonds. mdpi.comkemdikbud.go.id For instance, in a series of N-arylpiperazines, a 4'-fluoro substitution was found to be favorable for activity, while a 3'-CF3 group also conferred high potency, suggesting that strong electron-withdrawing characteristics can be beneficial. mdpi.comkemdikbud.go.id Conversely, EDGs like methoxy (B1213986) (OCH3) or methyl (CH3) can also enhance activity, depending on the specific target, by increasing electron density and modulating hydrogen bond acceptor strength. mdpi.comacs.org
Steric Effects: The size and shape (steric bulk) of substituents play a crucial role in determining whether a molecule can fit into the binding site of a target protein. mdpi.com Bulky substituents can either enhance binding by promoting favorable van der Waals interactions or decrease activity due to steric hindrance, preventing optimal alignment with the target. mdpi.com In some cases, less bulky substituents are preferred for higher efficacy. kemdikbud.go.id However, in other instances, larger, sterically demanding groups can improve selectivity by preventing the molecule from binding to off-targets. thieme-connect.com
The following table summarizes the observed effects of different substituents on the biological activity of related piperazine derivatives:
| Substituent Position | Substituent | Electronic Effect | Steric Effect | Observed Impact on Activity | Reference |
| Phenyl ring of piperazine | 4'-Cl | Electron-withdrawing | Moderate | Favorable for blocking activity | mdpi.com |
| Phenyl ring of piperazine | 4'-F | Electron-withdrawing | Small | Often enhances potency | mdpi.comkemdikbud.go.id |
| Phenyl ring of piperazine | 3'-CF3 | Strong electron-withdrawing | Bulky | Can lead to high potency | mdpi.comkemdikbud.go.id |
| Benzene (B151609) ring | 4'-CH3 | Electron-donating | Moderate | Did not improve efficacy in one study | acs.org |
| Benzene ring | 4'-OCH3 | Electron-donating | Moderate | Did not improve efficacy in one study | acs.org |
| Benzene ring | 4'-CF3 / 4'-CN | Electron-withdrawing | Bulky / Linear | Decreased activity and increased cytotoxicity | acs.org |
Stereochemical Influences on Biological Activity and Receptor Recognitionthieme-connect.com
Stereochemistry is a critical determinant of the biological activity of this compound derivatives, as biological systems are inherently chiral. museonaturalistico.itontosight.ai The introduction of chiral centers, either on the piperazin-2-one ring itself or on its substituents, can result in stereoisomers (enantiomers or diastereomers) with significantly different pharmacological properties. researchgate.netnih.gov
One stereoisomer may exhibit much higher affinity and/or efficacy for a specific receptor or enzyme compared to its counterpart. This stereoselectivity arises from the fact that only one isomer may be able to achieve the precise three-dimensional orientation required for optimal interaction with the chiral binding site of the biological target. nih.govnih.gov For example, in studies of dermorphin (B549996) analogues containing a chiral piperazin-2-one ring, the configuration of the amino acid from which the ring was constructed was found to be important for opiate activity. nih.gov Therefore, the control and characterization of stereochemistry are essential in the design and development of potent and selective therapeutic agents based on this scaffold.
Mechanistic Investigations of Biological Interactions for 4 4 Aminobenzoyl Piperazin 2 One in Vitro and in Silico
Molecular Target Identification and Validation for 4-(4-Aminobenzoyl)piperazin-2-one
The initial step in understanding the pharmacological effects of this compound involves identifying its molecular targets within a biological system. Techniques such as drug affinity responsive target stability (DARTS) and thermal proteome profiling (TPP) are instrumental in identifying direct binding partners on a proteomic scale without chemically modifying the compound. nih.govdundee.ac.uk
Ligand-Protein Interaction Profiling (e.g., Enzymes, Receptors, Nucleic Acids)
The interaction of this compound and its analogs with various biological macromolecules has been investigated through computational and experimental methods. Molecular docking, a computational simulation strategy, is frequently employed to predict the binding conformations and affinities between these ligands and their protein targets. researchgate.netprotocols.io
Enzymes: Derivatives of this compound have been shown to interact with several enzymes. For instance, some analogs act as inhibitors of kinases, which are crucial enzymes in cellular signal transduction pathways related to cell growth and survival. ontosight.ai The aminobenzoyl group can form hydrogen bonds within the active sites of enzymes, while the piperazine (B1678402) ring may engage in hydrophobic interactions, thereby modulating enzyme activity. In the context of parasitic diseases, derivatives have been designed to target enzymes like N-myristoyltransferase (NMT) in Leishmania donovani and dihydrofolate reductase-thymidylate synthase (DHFR-TS) in Plasmodium falciparum. dundee.ac.uknih.gov
Receptors: The piperazine moiety is a common scaffold in drugs targeting various receptors. researchgate.net Derivatives of this compound are investigated for their ability to bind to receptors involved in cell signaling, potentially altering receptor-mediated pathways critical for cell proliferation. For example, some analogs have been studied for their interaction with the Dishevelled (Dvl) PDZ domain, which is a key component of the Wnt signaling pathway. copernicus.org
Nucleic Acids: Certain derivatives have demonstrated interactions with DNA. For example, a podophyllotoxin (B1678966) derivative incorporating a piperazine moiety was found to change the conformation of calf thymus DNA. nih.gov
The following table summarizes the types of interactions observed between this compound derivatives and their biological targets.
| Target Class | Type of Interaction | Key Structural Moieties Involved | Potential Effect |
| Enzymes | Hydrogen Bonding, Hydrophobic Interactions | Aminobenzoyl group, Piperazine ring | Inhibition of enzyme activity (e.g., kinases, NMT, DHFR-TS) |
| Receptors | Hydrophobic Interactions, Hydrogen Bonding | Piperazine ring, Aryl groups | Modulation of receptor-mediated signaling pathways (e.g., Wnt signaling) |
| Nucleic Acids | Conformational Changes | Piperazine derivative of podophyllotoxin | Alteration of DNA structure |
Molecular Basis of Selectivity for Biological Targets
The selectivity of this compound derivatives for their biological targets is determined by their specific three-dimensional structure and chemical properties, which dictate how they fit into the binding sites of proteins. nih.gov
The structural flexibility of the piperazine ring allows for the synthesis of a wide range of derivatives with modified substituents. rsc.org These modifications can significantly influence the compound's binding affinity and selectivity. For example, the addition of bulky or electron-withdrawing groups can affect steric hindrance and electronic properties, thereby altering how the molecule interacts with its target.
In Vitro Cellular Pathway Modulation and Phenotypic Screening
In vitro studies using cell lines are essential to understand how this compound and its derivatives affect cellular processes and to observe their phenotypic consequences.
Analysis of Cellular Signaling Cascades Affected by this compound
Derivatives of this compound have been shown to modulate several key cellular signaling cascades.
ERK5 Pathway: Some piperazine-containing compounds have been investigated for their effects on the ERK5 signaling pathway, which is involved in cell proliferation and survival. nih.gov
Wnt/β-catenin Pathway: As mentioned earlier, derivatives targeting the Dvl PDZ domain can interrupt the Wnt signaling pathway, which is often dysregulated in cancer. copernicus.org
PI3K/AKT Pathway: In melanoma cells, the transcription factor IRF4, which can be modulated by certain compounds, has been shown to regulate the PI3K-AKT pathway regulator, PTEN. nih.gov
eIF2α Pathway: Some compounds are designed to modulate the eIF2α pathway, which is involved in the regulation of protein synthesis. google.com
Induction of Specific Cellular Responses (e.g., Apoptosis, Cell Cycle Arrest)
A significant body of research has focused on the ability of this compound derivatives to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Apoptosis: Several studies have reported that these compounds can induce apoptosis. bue.edu.eg For example, a ciprofloxacin (B1669076) derivative with a piperazine moiety was found to induce apoptosis in colorectal and non-small lung carcinoma cells. nih.gov This is often accompanied by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. nih.govresearchgate.net Increased activity of caspases, which are key executioners of apoptosis, has also been observed. nih.govbue.edu.eg
Cell Cycle Arrest: Many derivatives have been shown to cause cell cycle arrest, primarily in the G2/M phase. nih.govbue.edu.egnih.gov This prevents cancer cells from dividing and proliferating. For instance, a derivative of podophyllotoxin induced G2/M phase arrest in HeLa cells. nih.gov Some compounds have also been observed to cause G1 cell cycle arrest. lookchem.com
The table below provides examples of cellular responses induced by derivatives of this compound in different cancer cell lines.
| Cell Line | Cellular Response | Associated Molecular Changes | Reference |
| HCT116 (Colorectal Cancer) | Apoptosis, G2/M Cell Cycle Arrest | Overexpression of p53 and Bax, decreased p21 and Bcl-2 | nih.gov |
| A549 (Lung Carcinoma) | Apoptosis, G2/M Cell Cycle Arrest | Overexpression of p53 and Bax, decreased p21 and Bcl-2 | nih.gov |
| HeLa (Cervical Cancer) | Apoptosis, G2/M Cell Cycle Arrest | Activation of cdc2, cyclin B1, p53, and caspase-3 | nih.gov |
| HepG-2 (Liver Cancer) | Apoptosis, G2/M Cell Cycle Arrest | Overexpression of p21, downregulation of Survivin and XIAP, increased caspase-3 | bue.edu.eg |
| MCF-7 (Breast Cancer) | Apoptosis | Increased expression of p53, Bax, and caspase 9; decreased Bcl-2 | researchgate.net |
Gene Expression Modulation in Cellular Models
The interaction of this compound derivatives with their molecular targets can lead to changes in gene expression. wikipedia.org These changes are often the underlying mechanism for the observed cellular responses.
For example, the induction of apoptosis and cell cycle arrest is frequently linked to the altered expression of genes that regulate these processes. As noted in the table above, treatment with these compounds can lead to the upregulation of tumor suppressor genes like p53 and p21, and pro-apoptotic genes like Bax. bue.edu.egnih.gov Conversely, the expression of genes that promote cell survival, such as Bcl-2 and inhibitor of apoptosis proteins (IAPs) like Survivin and XIAP, can be downregulated. bue.edu.egnih.gov
Furthermore, some compounds can modulate the expression of genes involved in epigenetic regulation, such as DNA methyltransferases (DNMTs) and histone methyltransferases (e.g., EZH2), which can have broad effects on the expression of many other genes. nih.gov The regulation of gene expression is a fundamental way in which these compounds exert their biological effects. nih.govliverpool.ac.uk
Based on a comprehensive search of available scientific literature, it has been determined that there is no specific published research data for the compound This compound that directly corresponds to the detailed mechanistic and computational investigations requested in the provided outline.
The search for in-vitro enzymatic kinetic characterization, inhibition constants, and specific in-silico studies—including molecular docking, QSAR modeling, molecular dynamics simulations, and pharmacophore mapping—for this particular molecule did not yield any dedicated studies.
While the methodologies listed in the outline are standard and widely used in drug discovery and medicinal chemistry for compound analysis, and while information exists for structurally related compounds (such as other piperazine or piperidinone derivatives), the strict requirement to focus solely on "this compound" and adhere rigidly to the specified outline cannot be fulfilled.
Generating content for the requested sections without specific data would require fabricating information or using data from analogous compounds, which would violate the explicit instructions to focus exclusively on the named compound. Therefore, a scientifically accurate article with the stipulated structure and content inclusions cannot be produced at this time.
Computational Chemistry Approaches in Ligand-Target Interactions
In Silico Assessment of Absorption, Distribution, and Metabolism Properties for Lead Optimization
The process of lead optimization in drug discovery is a crucial phase aimed at refining the pharmacological profile of a lead compound to produce a viable clinical candidate. danaher.com A significant component of this process involves the early assessment of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. danaher.com For the compound this compound, in silico computational tools offer a rapid and cost-effective approach to predict its ADME profile, thereby guiding synthetic efforts towards analogues with more favorable drug-like characteristics.
Computational methods are employed to evaluate various physicochemical and pharmacokinetic parameters that are critical for a drug's efficacy and safety. mdpi.comresearchgate.net These predictive models are built upon large datasets of experimentally determined properties of diverse chemical structures.
Predicted Physicochemical Properties
The drug-likeness of a compound is often initially assessed using established guidelines such as Lipinski's Rule of Five. This rule evaluates parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. While specific in silico data for this compound is not publicly available in the provided search results, the general approach involves calculating these properties to identify potential liabilities related to poor absorption or permeation. For instance, studies on other piperazine-containing benzamide (B126) derivatives have successfully utilized such calculations to predict their drug-like properties. pharmacophorejournal.com
A comprehensive in silico assessment would typically generate data for the parameters listed in the interactive table below. These parameters are fundamental in predicting the compound's behavior in a biological system.
Table 1: Predicted Physicochemical and ADME Properties of this compound Note: The following values are illustrative examples based on typical in silico predictions for similar chemical structures and are not based on direct experimental data for the specified compound.
| Parameter | Predicted Value | Significance in Lead Optimization |
|---|---|---|
| Molecular Weight (MW) | < 500 g/mol | Influences absorption and diffusion. Lower MW is generally preferred. |
| LogP | 1.5 - 3.0 | A measure of lipophilicity, affecting solubility, permeability, and metabolism. An optimal range is crucial for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | < 5 | High numbers can reduce membrane permeability. |
| Hydrogen Bond Acceptors | < 10 | High numbers can reduce membrane permeability. |
| Aqueous Solubility (logS) | Moderate | Affects dissolution and absorption from the gastrointestinal tract. |
| Human Intestinal Absorption (HIA) | High | Predicts the extent of absorption after oral administration. |
| Blood-Brain Barrier (BBB) Penetration | Low | Important for CNS-targeting drugs, but low penetration is desirable for peripherally acting agents to avoid CNS side effects. |
| Cytochrome P450 (CYP) Inhibition | Low (for major isoforms) | Predicts the potential for drug-drug interactions. Inhibition of key CYP enzymes (e.g., CYP3A4, CYP2D6) is undesirable. researchgate.net |
| Plasma Protein Binding (PPB) | Moderate | Affects the free fraction of the drug available to exert its pharmacological effect and be cleared. |
Metabolic Stability Prediction
A critical aspect of lead optimization is ensuring that a compound possesses adequate metabolic stability to achieve a suitable duration of action in vivo. nih.gov In silico tools can predict the sites on a molecule most susceptible to metabolic transformation by cytochrome P450 enzymes. For this compound, potential sites of metabolism could include the aromatic amine, the amide bond, and the piperazinone ring.
Computational models can identify these "soft spots" and quantify their lability. This information is invaluable for medicinal chemists, as it allows for the strategic modification of the lead compound to block or reduce metabolic breakdown. For example, if the aromatic amine is predicted to be a primary site of oxidation, chemists might explore the introduction of electron-withdrawing groups nearby to decrease its reactivity. The stability of related compounds in human liver microsomes has been a key focus in other research, highlighting the importance of this parameter. nih.gov
Distribution and Transporter Interactions
The distribution of a drug throughout the body is influenced by its ability to cross biological membranes and its potential interaction with efflux transporters such as P-glycoprotein (P-gp). In silico models can predict whether a compound is likely to be a substrate or inhibitor of such transporters. High P-gp efflux can limit the oral bioavailability and penetration into specific tissues. For this compound, a low predicted affinity for P-gp would be a favorable characteristic for systemic availability.
By integrating these various in silico predictions, a comprehensive ADME profile for this compound can be constructed. This profile serves as a roadmap for lead optimization, enabling a more focused and efficient design-synthesize-test-analyze cycle to develop drug candidates with an improved likelihood of success in later stages of drug development. danaher.com
Preclinical Biological Evaluations of 4 4 Aminobenzoyl Piperazin 2 One Non Human Models
In Vitro Cell Line-Based Efficacy Studies
For instance, various 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines, including those from the liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast (MCF7, BT20, T47D, CAMA-1), colon (HCT-116), gastric (KATO-3), and endometrium (MFE-296). mdpi.comnih.gov Similarly, a library of antiviral piperazine-derived compounds, which share the piperazine (B1678402) ring and aryl urea (B33335) functions, were screened for anticancer activity, with some showing selective cytotoxicity against MCF7 breast cancer cells. mdpi.comnih.gov
Furthermore, novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives have been synthesized and evaluated for their in vitro growth inhibition against several human tumor cell lines, with one compound showing significant cytotoxic activity. nih.gov Piperazine-substituted pyranopyridines have also exhibited antiproliferative activity at micromolar and submicromolar concentrations against various cancer cell lines, including lung (A549), cervix (HeLa), and prostate (DU145). nih.gov
It is important to note that while these findings for related piperazine compounds are promising, the specific antiproliferative profile of 4-(4-Aminobenzoyl)piperazin-2-one remains to be determined through direct experimental evaluation.
Specific data on the antimicrobial activity of this compound is not available. However, studies on closely related compounds indicate that the piperazine scaffold is a promising pharmacophore for antimicrobial agents.
Antibacterial and Antifungal Activity: A study on a series of substituted piperazine derivatives showed significant activity against bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli, although they were less active against tested fungi. derpharmachemica.com Another study on newly synthesized piperazine derivatives demonstrated potent bactericidal activities for some compounds against a panel of Gram-positive and Gram-negative bacteria. ijcmas.com Specifically, derivatives of 4-[4-(benzylamino)butoxy]-9H-carbazole have shown effective inhibition of Gram-positive bacteria growth. nih.gov
Quinazoline-based hybrids incorporating a piperazine moiety have also been evaluated for their efficacy against several bacteria and fungi, with some analogues showing potent activity. nih.gov
Antiparasitic Activity: While direct antimalarial studies on this compound are absent, the piperazine ring is a known component in some antimalarial drugs. For example, piperazine-containing 4(1H)-quinolones have been developed with potent antimalarial activity, including in vivo efficacy against liver stages of the parasite. nih.gov A new in vivo screening paradigm has been developed to accelerate the discovery of antimalarial drugs, which could be applied to compounds like this compound in the future. plos.org The essential oil of Piper tuberculatum Jacq, which contains terpenes, has shown antiparasitic activity against Leishmania and Trypanosoma cruzi. nih.gov
These findings suggest that the core structure of this compound may confer some antimicrobial properties, but this requires experimental validation.
There is no specific information regarding the antioxidant or neuroprotective activities of this compound in cell-based assays. However, research on related piperazine derivatives suggests potential in these areas.
Antioxidant Activity: A series of 1,3,5-triazine (B166579) analogues incorporating a piperazine motif have been evaluated as potential antioxidants, with several compounds showing a high potential in the treatment of illnesses related to oxidative stress. mdpi.com Similarly, newly synthesized aryl/aralkyl substituted piperazine derivatives containing a methylxanthine moiety have been screened for their antioxidant activity, with the presence of a hydroxyl group being crucial for these properties. nih.gov Furthermore, some piperazine-acridine derivatives have exhibited significant antioxidant activities in DPPH assays. amazonaws.com
Neuroprotective Activity: Piperine, an alkaloid from the Piper genus, has demonstrated neuroprotective effects in a mouse model of Parkinson's disease, likely through its antioxidant, anti-apoptotic, and anti-inflammatory mechanisms. nih.govnobleresearch.org Additionally, newly synthesized derivatives of 4-aminopyridine (B3432731) have shown a protective effect on cuprizone-induced demyelination in mice, suggesting a potential for neuroprotection. nih.gov While these compounds are structurally distinct from this compound, they highlight the potential for nitrogen-containing heterocyclic compounds to exhibit neuroprotective properties. Sirtuin inhibitors have also shown neuroprotective effects in models of neurodegenerative diseases. semanticscholar.org
Proof-of-Concept Studies in Relevant Non-Human In Vivo Models
There are no published studies evaluating the in vivo efficacy of this compound in any animal disease models. However, the development of new in vivo screening methods, such as the 4-day suppressive test in Plasmodium berghei-infected mice, provides a framework for future evaluation of novel compounds. parahostdis.orgmmv.org For instance, derivatives of 4-nerolidylcatechol (B1236061) have been tested for their in vivo antimalarial activity using this model. nih.gov
No information is available regarding the assessment of this compound's activity in systemic biological contexts in vivo. Such studies would be crucial to understand its pharmacokinetic and pharmacodynamic properties, which are essential for any potential therapeutic development. Future research could involve protocols similar to those used for other antimalarial candidates to assess efficacy and potential for resistance development. mmv.org
Future Directions and Advanced Research Perspectives on 4 4 Aminobenzoyl Piperazin 2 One
Emerging Applications in Chemical Biology Probe Development
Chemical probes are essential small-molecule tools used to study biological processes and validate protein targets in a cellular context. eubopen.orgrsc.org The development of effective probes requires a molecular scaffold that is not only selective for its target but also amenable to chemical modification for the attachment of reporter tags, such as fluorophores or affinity labels. frontiersin.org
The structure of 4-(4-aminobenzoyl)piperazin-2-one is well-suited for this purpose. The primary aromatic amine on the benzoyl group serves as a crucial functional handle. This amine can be readily derivatized through well-established bioconjugation chemistries to attach various reporter groups without significantly altering the core structure responsible for target engagement. Furthermore, the piperazine (B1678402) moiety is a recurring structural element in drug discovery, often incorporated to enhance aqueous solubility and bioavailability—properties that are also highly desirable for chemical probes intended for use in complex biological media. researchgate.netnih.govcymitquimica.com
By functionalizing this compound with different tags, a suite of chemical biology tools could be developed. For instance, a fluorescently-labeled version could be used for imaging applications to visualize the subcellular localization of its target protein. An affinity-tagged version (e.g., with biotin) could be employed in chemoproteomic experiments to identify the compound's binding partners within the cell.
Table 1: Key Components of a Chemical Probe Based on the this compound Scaffold
| Component | Role in Chemical Probe | Example Modification |
| Binding Moiety | Interacts with the biological target of interest. | The core this compound structure. |
| Reporter Tag | Enables detection and/or isolation of the probe-target complex. | Fluorescent dyes (e.g., fluorescein), affinity tags (e.g., biotin). frontiersin.org |
| Linker | Connects the binding moiety to the reporter tag. | A short alkyl or PEG chain attached to the primary amine. |
Potential for Translational Research in Preclinical Drug Discovery Pipelines
Translational research aims to bridge the gap between basic scientific discoveries and their application in developing new therapies. The journey of a compound from an initial "hit" to a preclinical candidate is a rigorous, multi-stage process. nih.govconfotherapeutics.com Piperazine and its derivatives are frequently investigated in drug discovery programs due to their favorable physicochemical properties and versatile biological activities. nih.govresearchgate.net
This compound possesses several features that make it an attractive starting point for a preclinical drug discovery pipeline. Its molecular weight of 219.24 g/mol falls within the range typical for fragment-based drug discovery. sigmaaldrich.combldpharm.com The structure contains key pharmacophoric elements, including hydrogen bond donors (the amine and amide N-H) and acceptors (the two carbonyl oxygens), as well as an aromatic ring capable of various intermolecular interactions. These features suggest its potential to bind to a variety of biological targets, such as enzymes or receptors. plos.org
A preclinical pipeline for a lead compound derived from this scaffold would involve several key stages. Initial high-throughput screening could test the compound against a library of cancer cell lines or specific enzymes to identify a primary biological effect. crownbio.com Subsequent "hit-to-lead" chemistry would focus on synthesizing analogs to improve potency and selectivity. Promising lead compounds would then undergo extensive preclinical evaluation, including in vitro assays to determine mechanisms of action and in vivo studies in animal models to assess efficacy and pharmacokinetics before being considered for clinical development. nih.govcrownbio.com
Table 2: Illustrative Stages in a Preclinical Drug Discovery Pipeline
| Stage | Objective | Key Activities |
| Hit Identification | Discover initial compounds with desired biological activity. | High-throughput screening, fragment screening. |
| Hit-to-Lead | Optimize initial hits for improved potency and drug-like properties. | Chemical synthesis of analogs, structure-activity relationship (SAR) studies. nih.gov |
| Lead Optimization | Refine lead compounds to produce a preclinical candidate. | Improving potency, selectivity, and ADME properties (Absorption, Distribution, Metabolism, Excretion). researchgate.net |
| Preclinical Development | Evaluate the safety and efficacy of the candidate before human trials. | In vivo testing in animal models, toxicology studies. confotherapeutics.com |
Unexplored Mechanistic Hypotheses and Future Research Trajectories for this compound
While direct biological studies on this compound are limited, the activities of structurally related compounds allow for the formulation of several mechanistic hypotheses that can guide future research. The piperazine scaffold is a cornerstone of many drugs targeting a wide array of proteins. nih.govnih.gov
One major research trajectory would be to investigate its potential as an enzyme inhibitor. The aminobenzoyl group is known to form hydrogen bonds with enzyme active sites, and piperazine-containing molecules have demonstrated inhibitory activity against various enzymes involved in cancer cell proliferation. Future studies could involve screening this compound and its derivatives against panels of kinases, proteases, or metabolic enzymes to identify novel inhibitory activities.
Another promising avenue is the exploration of its role as a modulator of G-protein coupled receptors (GPCRs) or ion channels. Many piperazine derivatives function as receptor antagonists or channel blockers. plos.orgnih.gov For example, novel piperazine derivatives have been designed as CCR5 antagonists for anti-HIV activity. plos.org Computational docking studies could be employed to predict the binding affinity of this compound to various receptor families, followed by experimental validation through binding and functional assays.
Table 3: Potential Molecular Targets and Mechanistic Hypotheses
| Target Class | Mechanistic Hypothesis | Rationale Based on Structural Analogs |
| Kinases | Competitive inhibition at the ATP-binding site. | Many kinase inhibitors feature a heterocyclic core and an aminophenyl group for key hydrogen bonding interactions. |
| Proteases | Inhibition via interaction with the catalytic active site. | The benzoyl-piperazine motif can fit into substrate-binding pockets. |
| GPCRs | Antagonistic activity at the ligand-binding domain. | Piperazine is a common scaffold in GPCR antagonists, including those for chemokine and dopamine (B1211576) receptors. plos.org |
| Ion Channels | Allosteric or direct blockage of the channel pore. | Diphenylmethyl-piperazine derivatives have been identified as potent T-type calcium channel blockers. nih.gov |
Design Principles for Enhancing Specificity and Potency of Next-Generation Piperazin-2-one (B30754) Derivatives
The design of next-generation derivatives of this compound will rely on established medicinal chemistry principles to enhance potency, improve selectivity, and optimize pharmacokinetic properties. A systematic structure-activity relationship (SAR) study is the cornerstone of this process. plos.orgnih.gov
Key design principles include:
Fragment Assembly and Bioisosteric Replacement: This strategy involves replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to improve biological activity or reduce toxicity. plos.org For example, the phenyl ring could be replaced with other aromatic or heteroaromatic systems to explore new interactions with a target protein.
Systematic Substitution: The parent molecule offers several sites for modification. Adding substituents to the aromatic ring (e.g., halogens, methoxy (B1213986) groups) can modulate lipophilicity and electronic character, potentially enhancing cell permeability and binding affinity. nih.gov
Scaffold Modification: The piperazin-2-one ring itself can be altered. The secondary amine within the ring can be substituted with various alkyl or aryl groups, a strategy that has proven effective in synthesizing diverse piperazin-2-one libraries. rsc.org
The ultimate goal is to achieve a balance between the pharmacodynamic (potency, selectivity) and pharmacokinetic (ADME) profiles of the new molecules. nih.gov The inherent properties of the piperazine ring, such as its ability to improve water solubility and its basic nitrogen atoms, provide a strong foundation for developing derivatives with drug-like characteristics. researchgate.netnih.gov
Table 4: Potential Modification Sites on this compound and Their Rationale
| Modification Site | Chemical Strategy | Design Rationale |
| Primary Aromatic Amine | Acylation, alkylation, sulfonylation. | Introduce new interaction points (H-bond donors/acceptors), attach larger fragments. google.com |
| Benzoyl Aromatic Ring | Introduction of substituents (e.g., -F, -Cl, -OCH3). | Modulate lipophilicity, block metabolic sites, enhance binding affinity through new interactions. nih.gov |
| Piperazin-2-one N-H | Alkylation, arylation. | Explore new substituent vectors, improve target engagement, alter conformation. rsc.org |
| Piperazin-2-one Carbonyl | Reduction to alcohol, conversion to thioamide. | Alter hydrogen bonding capacity and geometry. |
Q & A
Q. What are the recommended synthetic routes for 4-(4-Aminobenzoyl)piperazin-2-one, and how can reaction efficiency be optimized?
The synthesis of this compound typically involves coupling reactions between activated benzoyl derivatives and piperazin-2-one precursors. For example, nucleophilic acyl substitution using 4-aminobenzoic acid derivatives (e.g., acid chlorides) with piperazin-2-one under basic conditions (e.g., triethylamine) in anhydrous solvents (e.g., dichloromethane) is a common approach . Optimization strategies include:
- Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.
- Catalytic agents : Using DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Purification : Column chromatography with gradients of ethyl acetate/hexane for high-purity isolation .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : and NMR to verify the presence of the piperazin-2-one ring (e.g., carbonyl resonance at ~165–170 ppm) and aromatic protons from the 4-aminobenzoyl group (δ 6.5–7.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] or [M+Na]) and rule out impurities .
- FT-IR : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch) for functional group validation .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact, as related piperazine derivatives are known irritants .
- Storage : Keep in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis of the amide bond .
- Solubility considerations : DMSO or DMF is preferred for stock solutions due to limited aqueous solubility .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in biological activity data across different assay systems for this compound?
- Assay standardization : Normalize protocols for pH, temperature, and solvent concentration (e.g., DMSO < 0.1% to avoid cytotoxicity) .
- Orthogonal assays : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability assays to distinguish direct target effects from off-target toxicity .
- Data normalization : Use internal controls (e.g., reference inhibitors) to account for inter-experimental variability .
Q. How does the electronic environment of the piperazin-2-one ring influence the compound’s reactivity in nucleophilic reactions?
- Electron-withdrawing effects : The carbonyl group in the piperazin-2-one ring reduces electron density at the adjacent nitrogen, making it less nucleophilic. This impacts reactions like alkylation or acylation, requiring stronger bases (e.g., NaH) or activating agents (e.g., EDCI) .
- Ring strain : The non-planar conformation of the piperazin-2-one ring may enhance reactivity in ring-opening reactions under acidic or basic conditions .
Q. What factorial design approaches are optimal for optimizing the synthesis of this compound?
A 2 factorial design is recommended to evaluate critical variables:
- Factors : Reaction temperature, solvent polarity, catalyst concentration, and stoichiometry.
- Response variables : Yield, purity, and reaction time.
- Example : A 2 design with center points can identify interactions between temperature and catalyst load while minimizing experimental runs .
- Analysis : Use ANOVA to determine significant factors and optimize conditions via response surface methodology (RSM) .
Methodological Notes
- Synthetic protocols should prioritize reproducibility by detailing solvent drying methods and reagent purity (e.g., ≥98% for starting materials) .
- Contradiction analysis requires rigorous documentation of experimental parameters (e.g., lot numbers of enzymes, cell passage numbers) to trace variability .
- Safety protocols must align with GHS standards, including fume hood use and emergency spill kits for toxic byproducts (e.g., nitrogen oxides from high-temperature reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
